![molecular formula C7H7BrClNO2S B2937801 N-[(4-bromophenyl)methyl]sulfamoyl chloride CAS No. 2225136-94-5](/img/structure/B2937801.png)

N-[(4-bromophenyl)methyl]sulfamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-bromophenyl)methyl]sulfamoyl chloride” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of synthesis and characterization of novel compounds .

Synthesis Analysis

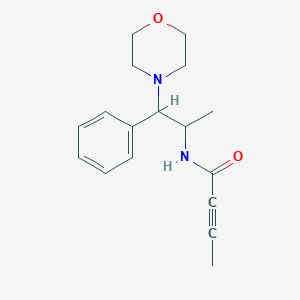

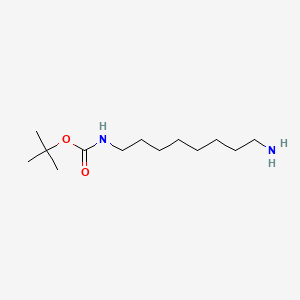

The synthesis of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” involves complex chemical reactions. The exact process can vary depending on the desired end product and the specific conditions used .Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” is determined by various spectroscopic techniques such as NMR, UV/VIS, and FTIR . These techniques provide detailed information about the compound’s structure and confirm its identity.Chemical Reactions Analysis

The chemical reactions involving “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are complex and can vary depending on the specific conditions used. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are determined by various techniques. Its molecular formula is CHBrNOS, and it has an average mass of 459.356 Da .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

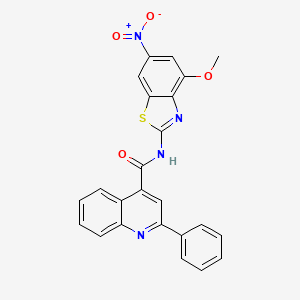

One significant application is in the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties. These compounds have been evaluated as antimicrobial agents, showcasing promising results against both bacterial and fungal strains. The synthesis involves versatile intermediates accessible through reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to various derivatives like thiazole, pyridone, pyrazole, and chromene derivatives. Such derivatives are elucidated and characterized for their potential in antimicrobial applications (Darwish et al., 2014).

Alternatives to Methyl Bromide Treatments

Another application area is in seeking alternatives to methyl bromide for insect control in stored-product and quarantine applications. Methyl bromide, a potent insecticide and fumigant, is being phased out due to its ozone-depleting properties. Research into alternatives has explored various physical control methods and chemical replacements, including sulfuryl fluoride and carbonyl sulfide, indicating a broader scope for using sulfamoyl chloride derivatives in developing new pest control solutions (Fields & White, 2002).

Novel Sulfonated Thin-film Composite Membranes

In materials science, sulfonated aromatic diamine monomers have been synthesized for the preparation of thin-film composite nanofiltration membranes. These membranes show improved water flux and selectivity for dye treatment applications, indicating the role of sulfamoyl chloride derivatives in enhancing membrane properties for environmental and industrial separation processes (Liu et al., 2012).

Antimicrobial and Antifungal Activities

Sulfonamide-derived compounds, including those with bromophenyl moieties, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies involve the synthesis of novel ligands and their metal complexes, revealing moderate to significant activity against various bacterial and fungal strains. This highlights the potential of such compounds in medicinal chemistry and drug development for treating infectious diseases (Chohan & Shad, 2011).

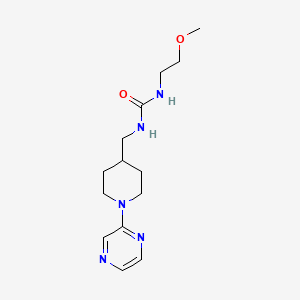

Efficient Sulfamoylation Methods

Research has also focused on developing efficient methods for the sulfamoylation of hydroxyl groups, crucial for synthesizing various pharmaceuticals and organic compounds. Studies have demonstrated that using specific solvents can accelerate the sulfamoylation reaction, leading to higher yields of target sulfamates without the need for a base. This research opens avenues for more efficient and environmentally friendly synthesis methods in organic chemistry (Okada et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEVMTUOSMQNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]sulfamoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)

![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)

![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)

![Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate](/img/structure/B2937724.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2937740.png)